1-ethyl-1,3-dimethylurea
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Overview
Description
1-Ethyl-1,3-dimethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea, where the nitrogen atoms are substituted with ethyl and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,3-dimethylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethylamine and dimethylamine with phosgene to form the desired urea derivative . This method, while effective, requires careful handling due to the toxicity of phosgene.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new urea derivatives with different substituents.
Scientific Research Applications
1-Ethyl-1,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and compounds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,3-Dimethylurea: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N’-Dimethylurea: Another urea derivative with different substituents.
N-Ethyl-N,N’-dimethylurea: A closely related compound with similar properties.
Uniqueness: 1-Ethyl-1,3-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other urea derivatives may not be as effective .
Properties
CAS No. |
101003-79-6 |
---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
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